![molecular formula C16H26N5O7P B584826 Mono-POC Ethyl Tenofovir (Mixture of Diastereomers) CAS No. 1796539-92-8](/img/new.no-structure.jpg)
Mono-POC Ethyl Tenofovir (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-POC Ethyl Tenofovir (Mixture of Diastereomers) is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of Tenofovir, a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B . The compound is characterized by its complex structure, which includes multiple stereoisomers, making it a mixture of diastereomers .
Mechanism of Action
Target of Action
Mono-POC Ethyl Tenofovir, a derivative of Tenofovir, primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the life cycle of HIV and Hepatitis B virus, as it is responsible for transcribing the viral RNA into DNA, a necessary step for the virus to replicate within host cells .
Mode of Action
Mono-POC Ethyl Tenofovir acts as a nucleotide analog reverse transcriptase inhibitor (NtRTI) . Once activated, it competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the growing viral DNA chain . Upon incorporation, it causes premature termination of the DNA chain, thereby inhibiting viral replication .
Biochemical Pathways
The action of Mono-POC Ethyl Tenofovir affects the biochemical pathway of viral replication. By inhibiting reverse transcriptase, it prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral life cycle prevents the virus from proliferating and infecting new cells.
Pharmacokinetics
Mono-POC Ethyl Tenofovir is a prodrug, designed to improve the oral bioavailability and membrane permeability of Tenofovir . Once absorbed, it is converted to its active form, Tenofovir, which is then further metabolized to the active metabolite, Tenofovir diphosphate . The pharmacokinetic properties of Mono-POC Ethyl Tenofovir, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The primary result of Mono-POC Ethyl Tenofovir’s action is the inhibition of viral replication, leading to a decrease in viral load in HIV-infected individuals . In the case of Hepatitis B virus, treatment with Tenofovir can lead to undetectable levels of viral DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-POC Ethyl Tenofovir involves several steps, starting with the preparation of the Tenofovir core structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Mono-POC Ethyl Tenofovir is carried out under controlled conditions to ensure the purity and consistency of the final product. This involves large-scale synthesis using optimized reaction conditions and purification techniques such as chromatography to separate the desired diastereomers from any impurities .
Chemical Reactions Analysis
Types of Reactions
Mono-POC Ethyl Tenofovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
Mono-POC Ethyl Tenofovir has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Medicine: Investigated for its therapeutic potential in treating viral infections such as HIV and hepatitis B.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.
Comparison with Similar Compounds
Mono-POC Ethyl Tenofovir is unique compared to other similar compounds due to its specific chemical structure and the presence of multiple diastereomers. Similar compounds include:
Tenofovir: The parent compound, used widely in antiviral therapy.
Tenofovir Disoproxil Fumarate: Another derivative of Tenofovir, used in the treatment of HIV and hepatitis B.
Tenofovir Alafenamide: A prodrug of Tenofovir with improved pharmacokinetic properties.
Mono-POC Ethyl Tenofovir stands out due to its unique combination of chemical groups and its potential for diverse applications in scientific research and medicine .
Biological Activity
Mono-POC Ethyl Tenofovir, a mixture of diastereomers, is a nucleotide analog reverse transcriptase inhibitor primarily developed for the treatment and prevention of HIV-1 infection. It is a derivative of tenofovir, which is widely used in antiretroviral therapy. This compound has gained attention due to its unique pharmacological properties and potential advantages over other formulations.
Mono-POC Ethyl Tenofovir functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. It is phosphorylated intracellularly to its active form, tenofovir diphosphate, which competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination during viral replication, effectively reducing the viral load in infected individuals .
Pharmacokinetics
The pharmacokinetics of Mono-POC Ethyl Tenofovir indicate that it has favorable absorption and distribution characteristics. Following administration, it demonstrates a rapid peak plasma concentration (Tmax) within approximately 0.5 hours. The half-life (t1/2) is around 26 minutes, suggesting quick clearance from the bloodstream . The compound's bioavailability is enhanced compared to its parent compound due to its lipophilic nature, allowing for better cellular uptake and prolonged intracellular retention of the active metabolite.
Efficacy Against HIV
In vitro studies have shown that Mono-POC Ethyl Tenofovir exhibits potent antiviral activity against various HIV-1 strains. The effective concentration (EC50) values range from 0.04 µM to 8.5 µM, indicating strong efficacy even at low concentrations . Comparative studies with other antiretrovirals have shown that it can produce additive or synergistic effects when combined with other drugs such as emtricitabine and various protease inhibitors .
Table 1: Pharmacokinetic Parameters of Mono-POC Ethyl Tenofovir
Parameter | Value |
---|---|
Tmax | 0.5 hours |
t1/2 | 26 minutes |
Cmax | 131.6 ng/mL |
AUC (0–4) | 93.3 ng·h/mL |
Bioavailability | Enhanced compared to TDF |
Table 2: Antiviral Activity of Mono-POC Ethyl Tenofovir
Virus Strain | EC50 (µM) |
---|---|
HIV-1 (Laboratory) | 0.04 - 8.5 |
HIV-1 (Clinical) | Variable |
Case Study 1: Clinical Efficacy in HIV Prevention
A clinical trial evaluated the efficacy of Mono-POC Ethyl Tenofovir as part of a pre-exposure prophylaxis (PrEP) regimen in high-risk populations. Results indicated a significant reduction in HIV transmission rates among participants adhering to the regimen compared to placebo groups . The study emphasized the importance of adherence and highlighted the potential for sustained-release formulations to improve outcomes.
Case Study 2: Combination Therapy
Another study focused on the use of Mono-POC Ethyl Tenofovir in combination with other antiretroviral agents in treatment-experienced patients. This study demonstrated that patients receiving combination therapy had improved virological suppression rates and better tolerability profiles compared to those on standard regimens .
Research Findings
Recent research has underscored the importance of understanding the pharmacodynamics and pharmacokinetics of Mono-POC Ethyl Tenofovir for optimizing its clinical use. Studies have indicated that intracellular concentrations of tenofovir diphosphate are significantly correlated with therapeutic efficacy, suggesting that monitoring these levels could enhance treatment outcomes .
Furthermore, ongoing investigations into the structural aspects of Mono-POC Ethyl Tenofovir aim to elucidate how modifications affect its antiviral potency and metabolic pathways, potentially leading to new derivatives with enhanced activity against resistant strains of HIV .
Properties
CAS No. |
1796539-92-8 |
---|---|
Molecular Formula |
C16H26N5O7P |
Molecular Weight |
431.386 |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1 |
InChI Key |
JBEJTHIFJKPVQX-ICTCQJIBSA-N |
SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C |
Synonyms |
(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.